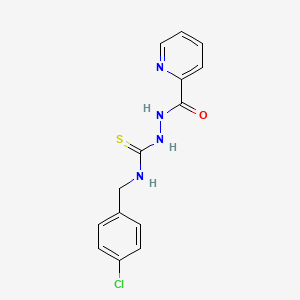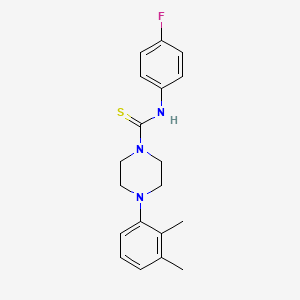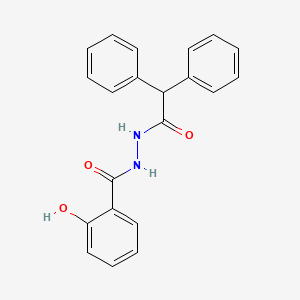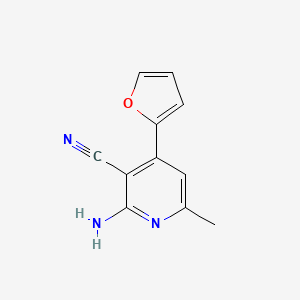![molecular formula C14H14ClN3O2S B5812581 N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of Janus kinase (JAK) inhibitors, which are known to have a wide range of biological activities. CP-690,550 has been shown to have promising effects in the treatment of various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide selectively inhibits JAK3, which is involved in the signaling pathway of interleukin-2 (IL-2) and other cytokines. This leads to the inhibition of T-cell proliferation and activation, which are known to play a key role in autoimmune diseases. N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has also been shown to inhibit JAK1 and JAK2, which are involved in the signaling pathways of other cytokines, such as interferon-γ (IFN-γ) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation and prevent the progression of autoimmune diseases by inhibiting the activity of JAK enzymes. It can also inhibit T-cell proliferation and activation, which are known to play a key role in autoimmune diseases. N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has been shown to have a good safety profile and can be well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. It has also been shown to have a good safety profile and can be well-tolerated by cells and animals. However, N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has some limitations for lab experiments. It can be expensive to synthesize and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Another direction is to study its effects on other signaling pathways, such as the JAK-STAT pathway. Finally, there is a need to develop more selective inhibitors of JAK enzymes that can target specific cytokines and growth factors.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide involves several steps, starting from the reaction of 4-chloroaniline with 2,6-dimethylthiopyrimidine to form 4-chloro-N-(2,6-dimethylthiopyrimidin-4-yl)aniline. This intermediate is then reacted with ethyl chloroacetate to form ethyl 4-chloro-N-(2,6-dimethylthiopyrimidin-4-yl)phenylacetamide. Finally, this compound is hydrolyzed to obtain N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By doing so, it can reduce inflammation and prevent the progression of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-7-13(18-14(16-9)21-2)20-8-12(19)17-11-5-3-10(15)4-6-11/h3-7H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNBMZHHBZDOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)

![methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)
![N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)

![1-(difluoromethyl)-3,5-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B5812627.png)